molecular formula C17H18FN3OS B11503442 1-(4-Fluorophenyl)-3-[2-(morpholin-4-yl)phenyl]thiourea

1-(4-Fluorophenyl)-3-[2-(morpholin-4-yl)phenyl]thiourea

Cat. No.: B11503442
M. Wt: 331.4 g/mol
InChI Key: RARCXIGWDMRGAB-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-[2-(morpholin-4-yl)phenyl]thiourea is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiourea group, a fluorophenyl group, and a morpholinylphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-3-[2-(morpholin-4-yl)phenyl]thiourea typically involves the reaction of 4-fluoroaniline with 2-(morpholin-4-yl)phenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-[2-(morpholin-4-yl)phenyl]thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles such as hydroxide ions or amines can replace the fluorine atom.

    Common Reagents and Conditions: Typical reagents include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents.

    Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-3-[2-(morpholin-4-yl)phenyl]thiourea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-[2-(morpholin-4-yl)phenyl]thiourea involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds with biological molecules, influencing their activity. The fluorophenyl and morpholinylphenyl groups contribute to the compound’s binding affinity and specificity. These interactions can modulate enzymatic activities, receptor functions, and cellular signaling pathways, leading to the observed biological effects.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-3-[2-(morpholin-4-yl)phenyl]thiourea can be compared with other similar compounds, such as:

    1-(4-Fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea: This compound has a similar structure but with an ethyl group instead of a phenyl group, which may affect its reactivity and biological activity.

    1-(4-Fluorophenyl)-3-[2-(morpholin-4-yl)propyl]thiourea: The presence of a propyl group introduces additional steric effects, potentially altering its chemical and biological properties.

    1-(4-Fluorophenyl)-3-[2-(morpholin-4-yl)butyl]thiourea: The butyl group further increases the steric hindrance, which can influence the compound’s interactions with molecular targets.

Properties

Molecular Formula

C17H18FN3OS

Molecular Weight

331.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-(2-morpholin-4-ylphenyl)thiourea

InChI

InChI=1S/C17H18FN3OS/c18-13-5-7-14(8-6-13)19-17(23)20-15-3-1-2-4-16(15)21-9-11-22-12-10-21/h1-8H,9-12H2,(H2,19,20,23)

InChI Key

RARCXIGWDMRGAB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=CC=C2NC(=S)NC3=CC=C(C=C3)F

Origin of Product

United States

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